Cas no 148256-63-7 (2,5-Dibromo-3-dodecylthiophene)

2,5-Dibromo-3-dodecylthiophene structure
148256-63-7 structure
商品名:2,5-Dibromo-3-dodecylthiophene
CAS番号:148256-63-7
MF:C16H26SBr2
メガワット:410.25064
MDL:MFCD00274315
CID:135906
PubChem ID:24869174

2,5-Dibromo-3-dodecylthiophene 化学的及び物理的性質

名前と識別子

    • 2,5-Dibromo-3-dodecylthiophene
    • 2,5-Dibromo-3-n-dodecylthiophene
    • Thiophene,2,5-dibromo-3-dodecyl-
    • 2,5-Dibromo-3-laurylthiophene
    • 3-Dodecylthiophene
    • DibroMo-3-dodecylthioph
    • 2, ,5-Bromo-3-dodecylthiophene
    • 2,5-DIBROM-3-DODECYLTHIOPHEN 97%
    • 2,5-DibroMo-3-dodecylthiophene,97%
    • 2,5-DibroMo-3-n-dodecylthiophene, 97%
    • BIDD:GT0375
    • 2,5-Dibromo-3-dodecylthiophene, 97%
    • Thiophene, 2,5-dibromo-3-dodecyl-
    • METHYL4-(4-ETHOXYPHENOXYCARBONYL)PHENYLCARBONATE
    • J-507292
    • AC-4942
    • SCHEMBL196435
    • AS-19034
    • 148256-63-7
    • C16H26Br2S
    • SY037082
    • DTXSID10408038
    • AKOS015898631
    • AM84447
    • MFCD00274315
    • SB67016
    • FT-0643420
    • A808748
    • D4031
    • AC-4943
    • 2,5-bis(bromanyl)-3-dodecyl-thiophene
    • CS-W011679
    • DB-042922
    • MDL: MFCD00274315
    • インチ: InChI=1S/C16H26Br2S/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h13H,2-12H2,1H3
    • InChIKey: ZIZGNWAMVWNAJT-UHFFFAOYSA-N
    • ほほえんだ: CCCCCCCCCCCCC1=C(Br)SC(=C1)Br

計算された属性

  • せいみつぶんしりょう: 408.01200
  • どういたいしつりょう: 408.01220g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 19
  • 回転可能化学結合数: 11
  • 複雑さ: 211
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 9.9
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 28.2Ų

じっけんとくせい

  • 色と性状: えきたい
  • 密度みつど: 1.321 g/mL at 25 °C(lit.)
  • ゆうかいてん: No data available
  • ふってん: 135 °C/2.5 mmHg(lit.)
  • フラッシュポイント: 華氏温度:>235.4°f
    摂氏度:>113°c
  • 屈折率: n20/D 1.53(lit.)
  • すいようせい: Slightly soluble in water.
  • PSA: 28.24000
  • LogP: 7.73650
  • ようかいせい: 未確定

2,5-Dibromo-3-dodecylthiophene セキュリティ情報

2,5-Dibromo-3-dodecylthiophene 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2,5-Dibromo-3-dodecylthiophene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D4031-5G
2,5-Dibromo-3-dodecylthiophene
148256-63-7 >97.0%(GC)
5g
¥405.00 2024-04-17
TRC
D425618-500mg
2,5-Dibromo-3-dodecylthiophene
148256-63-7
500mg
$ 98.00 2023-04-17
Fluorochem
201461-100g
2,5-Dibromo-3-dodecylthiophene
148256-63-7 95%
100g
£119.00 2022-03-01
Chemenu
CM199840-25g
2,5-Dibromo-3-dodecylthiophene
148256-63-7 97%
25g
$128 2021-08-05
Alichem
A169005104-100g
2,5-Dibromo-3-dodecylthiophene
148256-63-7 97%
100g
574.69 USD 2021-06-01
Matrix Scientific
086503-25g
2,5-Dibromo-3-dodecylthiophene, 97%
148256-63-7 97%
25g
$3402.00 2023-09-05
Chemenu
CM199840-100g
2,5-Dibromo-3-dodecylthiophene
148256-63-7 97%
100g
$299 2021-08-05
eNovation Chemicals LLC
D458402-5g
2,5-Dibromo-3-dodecylthiophene
148256-63-7 97%
5g
$200 2023-09-02
Ambeed
A166183-100g
2,5-Dibromo-3-dodecylthiophene
148256-63-7 98%
100g
$142.0 2025-02-24
eNovation Chemicals LLC
D952014-100g
Thiophene, 2,5-dibromo-3-dodecyl-
148256-63-7 98%
100g
$180 2024-06-08

2,5-Dibromo-3-dodecylthiophene 合成方法

2,5-Dibromo-3-dodecylthiophene サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:148256-63-7)2,5-Dibromo-3-dodecylthiophene
注文番号:2448533
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:05
価格 ($):discuss personally

2,5-Dibromo-3-dodecylthiophene 関連文献

2,5-Dibromo-3-dodecylthiopheneに関する追加情報

Introduction to 2,5-Dibromo-3-dodecylthiophene (CAS No. 148256-63-7) and Its Emerging Applications in Modern Chemistry

2,5-Dibromo-3-dodecylthiophene, identified by the chemical identifier CAS No. 148256-63-7, represents a significant compound in the realm of organic synthesis and material science. This organosulfur derivative, characterized by its brominated thiophene core substituted with a dodecyl side chain, has garnered considerable attention due to its versatile structural properties and potential applications in various high-tech industries. The compound's unique molecular architecture, combining the aromatic stability of thiophene with the hydrophobicity of the dodecyl group and the electron-withdrawing effect of bromine atoms, makes it a valuable building block for advanced materials and pharmaceutical intermediates.

The synthesis of 2,5-Dibromo-3-dodecylthiophene involves a series of well-established organic reactions, including bromination and alkylation processes. The introduction of bromine atoms at the 2- and 5-positions enhances the reactivity of the thiophene ring, enabling further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular frameworks, which are essential for developing novel organic electronic devices and pharmaceuticals. The dodecyl side chain not only imparts solubility advantages but also influences the electronic properties of the compound, making it suitable for applications in conductive polymers and organic semiconductors.

Recent advancements in the field have highlighted the role of 2,5-Dibromo-3-dodecylthiophene in the development of organic light-emitting diodes (OLEDs). The compound's ability to serve as an intermediate in synthesizing high-performance emissive layers has been demonstrated through numerous studies. For instance, researchers have successfully incorporated this derivative into polymer-based OLED architectures, achieving improved luminance efficiency and operational stability. The bromine substituents facilitate easy modification via palladium-catalyzed cross-coupling reactions, allowing for the precise tuning of electronic properties to meet specific device requirements.

In addition to its applications in optoelectronics, 2,5-Dibromo-3-dodecylthiophene has shown promise in the realm of pharmaceutical chemistry. The structural motif of thiophene derivatives is widely recognized for its biological activity, with many analogs exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The introduction of bromine atoms can modulate these bioactivities by influencing electron distribution and reactivity. Current research is exploring its potential as a precursor for drug candidates targeting neurological disorders. The dodecyl chain enhances membrane permeability, which is crucial for drug delivery systems designed to cross biological barriers efficiently.

The compound's stability under various environmental conditions has also been a subject of interest. Studies have demonstrated that 2,5-Dibromo-3-dodecylthiophene maintains its structural integrity at elevated temperatures and exhibits good resistance to oxidation, making it suitable for industrial applications where thermal and chemical stability are paramount. This resilience is particularly valuable in coatings and adhesives used in harsh environments. Furthermore, its compatibility with other organic solvents broadens its utility in formulation processes across different industries.

From an industrial perspective, the scalability of synthesizing 2,5-Dibromo-3-dodecylthiophene is another critical factor driving its adoption. Modern synthetic methodologies have enabled cost-effective production at commercial scales without compromising purity standards. This accessibility has fostered collaboration between academia and industry to explore new applications rapidly. For example, researchers are investigating its use in flexible electronics, where lightweight and durable materials are essential for next-generation devices.

The environmental impact of using CAS No. 148256-63-7 has also been carefully evaluated. Efforts to minimize waste generation during synthesis and develop greener catalytic systems have been ongoing. These initiatives align with global sustainability goals aimed at reducing the ecological footprint of chemical manufacturing processes. By optimizing reaction conditions and employing recyclable catalysts, the industry can produce this compound more responsibly while maintaining high yields.

Future directions in research on 2,5-Dibromo-3-dodecylthiophene include exploring its role in photovoltaic technologies. The compound's ability to absorb a broad spectrum of light makes it a candidate for enhancing solar cell efficiency. By integrating it into dye-sensitized or perovskite solar cells, scientists aim to improve energy conversion rates significantly. Such innovations could contribute to advancements in renewable energy solutions worldwide.

In conclusion,2,5-Dibromo-3-dodecylthiophene (CAS No. 148256-63-7) stands as a multifaceted compound with far-reaching implications across multiple scientific disciplines. Its unique structural features offer unparalleled opportunities for innovation in electronics, medicine, and sustainable materials science. As research continues to uncover new applications and refine synthetic methodologies,this derivative will undoubtedly play an increasingly pivotal role in shaping the future of modern chemistry.

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